molecular formula C23H28N4O8 B1326518 Suc-Ala-Ala-Ala-AMC CAS No. 73617-90-0

Suc-Ala-Ala-Ala-AMC

Cat. No. B1326518
CAS RN: 73617-90-0
M. Wt: 488.5 g/mol
InChI Key: MAGINVQXSROGJA-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suc-Ala-Ala-Ala-AMC is a fluorogenic substrate that is used in biochemical assays to study protease activity. While the provided papers do not directly discuss Suc-Ala-Ala-Ala-AMC, they do provide insight into related compounds and the general field of protease activity and supramolecular chemistry, which can be relevant to understanding the context in which Suc-Ala-Ala-Ala-AMC might be used.

Synthesis Analysis

The synthesis of compounds like Suc-Ala-Ala-Ala-AMC typically involves the coupling of amino acid residues to a fluorogenic moiety such as 7-amido-4-methylcoumarin (AMC). The paper on supramolecular coordination complexes (SCCs) discusses the synthesis of large chemical entities from smaller precursor building blocks, which is a process that could be conceptually similar to the synthesis of peptide substrates like Suc-Ala-Ala-Ala-AMC .

Molecular Structure Analysis

The molecular structure of Suc-Ala-Ala-Ala-AMC would consist of a succinyl group (Suc) linked to a tripeptide composed of alanine residues (Ala-Ala-Ala), followed by the AMC group. This structure is designed to be recognized and cleaved by specific proteases. The paper on SCCs highlights the importance of well-defined molecular structures for their function, which is also true for substrates like Suc-Ala-Ala-Ala-AMC in their role as protease targets .

Chemical Reactions Analysis

Suc-Ala-Ala-Ala-AMC is designed to undergo a specific chemical reaction: hydrolysis by proteases. The first paper provides an example of a related substrate, Suc-LLVY-AMC, which is hydrolyzed by the enzyme PepN in Escherichia coli . This reaction releases the AMC moiety, resulting in fluorescence that can be measured. The study of such reactions is crucial for understanding enzyme specificity and activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of Suc-Ala-Ala-Ala-AMC would include its solubility, stability, and fluorescence characteristics. These properties are important for its use in assays to measure protease activity. The paper on SCCs does not directly address these properties but does emphasize the importance of characterizing the properties of supramolecular structures for their practical applications .

Scientific Research Applications

Zinc Metalloendopeptidase in Canine Pancreas Suc-Ala-Ala-Ala-AMC has been utilized to study zinc metalloendopeptidase in dog pancreas. This enzyme, which hydrolyzes fluorogenic peptide substrates including Suc-Ala-Ala-Ala-AMC, plays a role in peptide breakdown. The study found that this enzyme's activity was inhibited by specific inhibitors of thermolysin, indicating its classification as a zinc metallopeptidase (Mumford et al., 1980).

PepN Enzyme in Escherichia coli Research using Suc-Ala-Ala-Ala-AMC has contributed to the understanding of the PepN enzyme in Escherichia coli. This enzyme, initially characterized as an alanine aminopeptidase, is responsible for the hydrolysis of various substrates, including Suc-Ala-Ala-Ala-AMC. This enzyme's activity suggests functional similarities with downstream processing enzymes in Archaea and Eukarya (Chandu, Kumar, & Nandi, 2003).

Protease Activities in Rat Peritoneal Exudate Suc-Ala-Ala-Ala-AMC has been used to measure protease activities in rat peritoneal exudate. This study provided insights into the intracellular activation and secretion of proteolytic enzymes, which are essential in acute and chronic inflammatory reactions. The enzyme-specific substrates, including Suc-Ala-Ala-Ala-AMC, facilitated the tracking of various proteolytic enzyme activities (Pásztor et al., 1991).

Serine Proteinase Activity in Insect Hemolymph Suc-Ala-Ala-Ala-AMC was instrumental in the discovery of serine proteinase activity in the hemolymph of desert locusts. The study found that apolipophorin III in the locust's hemolymph, traditionally known as a lipid transport protein, exhibits proteolytic activity when interacting with substrates like Suc-Ala-Ala-Ala-AMC (Malik, Amir, & Venekei, 2012).

Metabolic Compartmentation in Barley Endosperm In barley, Suc-Ala-Ala-Ala-AMC was used as a marker in noninvasive imaging and metabolic modeling studies to reveal metabolic compartmentation in the endosperm. This research demonstrated distinct metabolic compartments and their roles in the grain's carbon and energy economy (Rolletschek et al., 2011).

Elastase Activity Detection through Microdialysis Sampling Suc-Ala-Ala-Ala-AMC served as a critical component in developing a microdialysis sampling method for detecting in vitro presence of porcine elastase. This method allowed for the study of localized enzyme activity and enhanced understanding of enzyme dynamics (Steuerwald et al., 2006)

Proteasome Activity in Rat Liver Research involving Suc-Ala-Ala-Ala-AMC has also been crucial in studying proteasomes in rat liver. This work compared the kinetic properties of 20 and 26 S proteasomes and explored the differences in their interaction with various substrates, including Suc-Ala-Ala-Ala-AMC. Such studies help in understanding the complex enzymatic processes within the cell (Reidlinger et al., 1997).

Chemical Patterning of Peptide Surfaces Suc-Ala-Ala-Ala-AMC was key in demonstrating the use of immobilized enzymes for chemical modification and patterning of chemisorbed peptide films on solid substrates. This has implications for biotechnological applications, including the development of novel materials and sensors (Turner, Testoff, & Gaber, 1997).

Enzyme Specificity in Protease Conversion The study of converting rat trypsin II to a protease with chymotrypsin-like substrate specificity involved the use of Suc-Ala-Ala-Ala-AMC. Understanding these conversions contributes to the broader knowledge of enzyme specificity and functionality (Hedstrom et al., 1994).

Safety And Hazards

The safety data sheet for Suc-Ala-Ala-Ala-AMC suggests that it should be handled to prevent the formation of dust . In case of accidental ingestion or contact with skin or eyes, medical attention should be sought immediately . It is recommended for research and development use only and not for medicinal or household use .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O8/c1-11-9-20(31)35-17-10-15(5-6-16(11)17)27-23(34)14(4)26-22(33)13(3)25-21(32)12(2)24-18(28)7-8-19(29)30/h5-6,9-10,12-14H,7-8H2,1-4H3,(H,24,28)(H,25,32)(H,26,33)(H,27,34)(H,29,30)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGINVQXSROGJA-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Ala-Ala-Ala-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suc-Ala-Ala-Ala-AMC
Reactant of Route 2
Reactant of Route 2
Suc-Ala-Ala-Ala-AMC
Reactant of Route 3
Reactant of Route 3
Suc-Ala-Ala-Ala-AMC
Reactant of Route 4
Suc-Ala-Ala-Ala-AMC
Reactant of Route 5
Reactant of Route 5
Suc-Ala-Ala-Ala-AMC
Reactant of Route 6
Reactant of Route 6
Suc-Ala-Ala-Ala-AMC

Citations

For This Compound
52
Citations
RA Mumford, AW Strauss, JC Powers… - Journal of Biological …, 1980 - Elsevier
… Ala-Ala-Phe-AMC Suc-Ala-Ala-Ala-AMC IC 2229 ICIC 4.6 26 11 … incubations employing Suc-Ala-Ala-Ala-AMC and Suc-Ala-… However, Suc-Ala-Ala-Ala-AMC was only hydrolyzed slightly …
Number of citations: 97 www.sciencedirect.com
MR Pinto, M Hoshi, R Marino… - Molecular …, 1990 - Wiley Online Library
… -Ala-Phe-AMC was the most effective substrate in preventing fertilization, whereas the peptide analogue of this substrate, in which Ala replaces Phe at the PI site (Suc-Ala-AlaAla-AMC) …
Number of citations: 31 onlinelibrary.wiley.com
HA Farach Jr, DI Mundy, WJ Strittmatter… - Journal of Biological …, 1987 - Elsevier
… Suc-Ala-Ala-Ala-AMC,which is not a substrate for metalloendoproteases, was not … -Phe-AMC; A) and noncompeting (Suc-Ala-Ala-Ala-AMC;A) fluorogenic peptides, similar to the protocol …
Number of citations: 58 www.sciencedirect.com
M Pásztor, J Fischer, Z Nagy, I Sohar - Acta Biologica Hungarica, 1991 - europepmc.org
… cell-free supernatant (lavage fluid) were measured by using the following substrates: Suc-Ala-Ala-Pro-Phe-Methyl-Coumarin-Amide (for cathepsin G or chymase), Suc-Ala-Ala-Ala-AMC …
Number of citations: 3 europepmc.org
TR Doeppner, T Grune, H de Groot, U Rauen - Transplantation, 2003 - journals.lww.com
… Determination of protease activity showed a doubling in the activity of a Suc-Leu-Leu-Val-Tyr-AMC–cleaving protease and some increase in a relatively low Suc-Ala-Ala-Ala-AMC–…
Number of citations: 29 journals.lww.com
MS Joshi - Endocrine, 1998 - Springer
… Suc-Ala-AlaPhe-AMC, Suc-Ala-Ala-Phe-AFC, and Suc-Ala-Ala-AlaAMC were hydrolyzed, but less efficiently as determined by the appearance of cleavage products at longer time inter…
Number of citations: 6 link.springer.com
E Normant, MP Martres… - Proceedings of the …, 1995 - National Acad Sciences
… Trypsin (EC 3.4.21.4), a-chymotrypsin (EC 3.4.21.1), and elastase (EC 3.4.21.36) activities were assayed with 2.5 ,AM Z-Arg-AMC, Ala-Ala-Phe-AMC, and Suc-Ala-Ala-Ala-AMC as …
Number of citations: 92 www.pnas.org
MA Faiz, JB Harris, CA Maltin, D Mantle - Comparative Biochemistry and …, 1995 - Elsevier
To develop a clearer understanding of the biochemical mechanism of muscle degeneration and regeneration induced by a single dose of Notechis scutatus scutatus venom, we have …
Number of citations: 17 www.sciencedirect.com
S Edogawa, AL Edwinson, SA Peters… - Gut, 2020 - gut.bmj.com
Objective The intestinal lumen contains several proteases. Our aim was to determine the role of faecal proteases in mediating barrier dysfunction and symptoms in IBS. Design 39 …
Number of citations: 74 gut.bmj.com
TM Schauer, M Nesper, M Kehl, F Lottspeich… - Journal of structural …, 1993 - Elsevier
We have isolated and purified 20 S proteasomes from Dictyostelium discoideum and characterized their proteolytic activities. Two-dimensional electrophoresis revealed 13 distinct spots…
Number of citations: 93 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.